molecular formula C16H20N4O3S B2451985 N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1428373-23-2

N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2451985
CAS No.: 1428373-23-2
M. Wt: 348.42
InChI Key: FNFLDCXYAOTEHT-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes an indole moiety and a pyrazole ring, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indole Moiety: Starting from a suitable precursor, such as aniline, the indole ring can be synthesized through a Fischer indole synthesis.

    Acetylation: The indole derivative can be acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized separately through the reaction of hydrazine with a 1,3-diketone.

    Sulfonamide Formation: Finally, the sulfonamide group can be introduced by reacting the acetylindole and pyrazole intermediates with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the sulfonamide or acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sulfonyl chlorides for sulfonamide formation, acetic anhydride for acetylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect. The indole and pyrazole moieties may interact with other molecular targets, potentially affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug.

    Pyrazole: A basic pyrazole ring structure with various derivatives used in medicinal chemistry.

Uniqueness

N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of an indole moiety, a pyrazole ring, and a sulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-10-16(11(2)19(4)17-10)24(22,23)18-14-6-5-13-7-8-20(12(3)21)15(13)9-14/h5-6,9,18H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFLDCXYAOTEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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